Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a thiophen-3-yl group and a benzyloxycarbonyl (Cbz) protecting group at the 1-position.
Properties
Molecular Formula |
C16H17NO2S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
benzyl 2-thiophen-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H17NO2S/c18-16(19-11-13-5-2-1-3-6-13)17-9-4-7-15(17)14-8-10-20-12-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2 |
InChI Key |
XXTJKKLARNJLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate typically involves the condensation of thiophene derivatives with pyrrolidine carboxylates. One common method includes the use of a Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl 2-(thiophen-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Calculated properties based on structural analogs.
Structural and Electronic Differences
- Thiophene vs. Ethynyl-linked analogs (e.g., 4o) are often utilized in Sonogashira couplings, whereas thiophene derivatives may exhibit unique reactivity in electrophilic substitutions or coordination chemistry. Synthetic Yields: Ethynyl-substituted analogs (e.g., 4o) are synthesized in high yields (up to 97%) via column chromatography, suggesting efficient protocols for related compounds .
- Thiophen-3-yl vs. Thiophen-2-yl Isomerism: The positional isomerism between thiophen-3-yl and thiophen-2-yl (as in 1-benzyl-4-thiophen-2-yl-pyrrolidine-3-carboxylic acid) alters steric and electronic profiles.
Morpholine vs. Thiophene Functionalization :
- The morpholine-containing analog (C₁₉H₂₆N₂O₃ ) has a higher molar mass (330.42 g/mol) and improved solubility due to the morpholine’s oxygen and nitrogen atoms, which facilitate hydrogen bonding. This contrasts with the thiophene-based compound’s lower polarity, favoring membrane permeability in drug design .
Spectroscopic and Analytical Comparisons
- NMR and MS Characterization :
- While NMR data for the target compound are unavailable, analogs like Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate () and Benzyl 2-(mesitylethynyl)pyrrolidine-1-carboxylate () show distinct δ values for pyrrolidine protons (e.g., 1H NMR: δ 1.5–3.5 ppm for pyrrolidine ring protons) and carbonyl groups (δ ~155 ppm in 13C NMR) . Thiophene protons are expected to resonate at δ 6.5–7.5 ppm in 1H NMR.
- High-resolution mass spectrometry (HRMS) and IR spectroscopy are critical for confirming molecular ions and functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
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